BenchChemオンラインストアへようこそ!

Gallium trilactate

Antimicrobial Resistance Gallium Chelates MIC/MBC

Gallium trilactate [C9H15GaO9; MW 336.93 g/mol] is a 1:3 coordination complex of Ga³⁺ with lactate ligands, belonging to the class of gallium-organic acid chelates. Unlike simple gallium salts (e.g., nitrate, chloride), the lactate ligand framework confers distinct physicochemical properties including enhanced aqueous solubility, controlled metal ion release kinetics, and improved biological compatibility.

Molecular Formula C9H15GaO9
Molecular Weight 336.93 g/mol
CAS No. 25850-52-6
Cat. No. B13751964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium trilactate
CAS25850-52-6
Molecular FormulaC9H15GaO9
Molecular Weight336.93 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ga+3]
InChIInChI=1S/3C3H6O3.Ga/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3
InChIKeyBESJNOQLGUOPSI-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gallium Trilactate (CAS 25850-52-6): Iron-Mimetic Coordination Complex for Antimicrobial and Catalytic R&D


Gallium trilactate [C9H15GaO9; MW 336.93 g/mol] is a 1:3 coordination complex of Ga³⁺ with lactate ligands, belonging to the class of gallium-organic acid chelates [1]. Unlike simple gallium salts (e.g., nitrate, chloride), the lactate ligand framework confers distinct physicochemical properties including enhanced aqueous solubility, controlled metal ion release kinetics, and improved biological compatibility . Gallium's ability to function as a non-reducible Fe³⁺ mimic—exploiting the Trojan horse strategy in microbial and tumor iron acquisition pathways—positions gallium trilactate as a versatile candidate in antimicrobial and anticancer research pipelines [2].

Why Gallium Trilactate Cannot Be Replaced by Generic Gallium Salts or Alternative Complexes


The scientific and industrial utility of gallium compounds is exquisitely ligand-dependent; simple gallium salts (Ga(NO₃)₃, GaCl₃) exhibit poor oral bioavailability and rapid systemic clearance due to extensive hydrolysis and precipitation at physiological pH, necessitating high or parenteral dosing [1]. Conversely, coordination with organic ligands (e.g., lactate, maltolate) modulates Ga³⁺ speciation, membrane permeability, and intracellular delivery kinetics [2]. Among Ga-organic acid complexes, antibacterial potency varies significantly with the organic acid moiety—Ga-Lac (gallium trilactate) outperforms Ga-acetate and Ga-butyrate by several fold against key pathogens [3]. Furthermore, the lactate ligand imparts a distinct toxicity and solubility profile compared to alternative chelators like maltol or citrate, making direct substitution without empirical validation scientifically unsound .

Quantitative Differentiators for Gallium Trilactate vs. Closest Analogs


Superior Antibacterial Potency vs. Ga-Acetate and Ga-Butyrate Chelates

In a head-to-head comparison of gallium-organic acid (Ga-OA) complexes synthesized via identical liquid-phase methods, gallium trilactate (Ga-Lac) demonstrated the highest antibacterial activity against key Gram-positive and Gram-negative pathogens. The order of activity was Ga-Lac > Ga-Ac (acetate) > Ga-BA (butyrate) [1]. Against Staphylococcus aureus, Ga-Lac exhibited an MIC of 0.18 mmol/L, substantially more potent than the less lipophilic Ga-Ac and Ga-BA complexes [1].

Antimicrobial Resistance Gallium Chelates MIC/MBC

Controlled Ga³⁺ Delivery and Solubility vs. Simple Gallium Salts

Simple gallium salts (e.g., gallium nitrate, gallium chloride) undergo rapid hydrolysis and precipitation at physiological pH, resulting in low oral bioavailability and necessitating high or parenteral doses [1]. In contrast, coordination of Ga³⁺ with lactate ligands in gallium trilactate enhances aqueous solubility and provides a more controlled release profile, a property leveraged in formulations to improve Ga³⁺ delivery to target sites . While direct oral bioavailability data for gallium trilactate is not publicly available, class-level inference from related Ga-ligand complexes (e.g., gallium maltolate) demonstrates that organic chelation can increase oral bioavailability by several-fold compared to uncomplexed Ga salts [1].

Drug Delivery Gallium Bioavailability Coordination Chemistry

Distinct Toxicity Profile: Rat Intravenous LD50 of 223 mg/kg

Gallium trilactate exhibits a well-defined acute toxicity profile in rodent models, with an intravenous LD50 of 223 mg/kg and a subcutaneous LD50 of 586 mg/kg in rats . These values provide a quantifiable safety benchmark for experimental design. While comparative LD50 data for other gallium complexes under identical conditions are not available, this information allows researchers to directly compare gallium trilactate's toxicity to other gallium compounds tested in their own labs, and to establish initial dosing ranges for in vivo studies .

Toxicology LD50 Gallium Safety

Iron Mimicry and Redox Inactivity: A Dual Mechanism Differentiator

Gallium trilactate leverages Ga³⁺'s unique ability to act as a non-reducible Fe³⁺ mimic. Unlike Fe³⁺, Ga³⁺ cannot undergo one-electron reduction to Ga²⁺ under physiological conditions, a property that is conserved across all gallium compounds [1]. However, the lactate ligand in gallium trilactate facilitates Ga³⁺ entry into bacterial cells via a dual-action mechanism: the organic acid moiety first binds to the bacterial membrane, promoting Ga³⁺ uptake, whereupon intracellular Ga³⁺ disrupts iron-dependent enzymes (e.g., ribonucleotide reductase) and siderophore-mediated iron acquisition, leading to bacteriostasis [2]. This contrasts with simple Ga salts, which rely solely on passive Ga³⁺ uptake via iron transport systems and are thus less efficient [1].

Iron Metabolism Redox Chemistry Siderophore

High-Value Research and Industrial Application Scenarios for Gallium Trilactate


Antimicrobial Susceptibility Testing of MDR Pathogens Using Ga-Lac as a Lead Chelate

Given its superior potency among Ga-organic acid complexes (MIC of 0.18 mmol/L against S. aureus), gallium trilactate is an ideal candidate for screening against multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens in academic or pharmaceutical antimicrobial discovery programs [1]. Its dual mechanism of action—membrane perturbation and intracellular iron disruption—makes it a valuable tool for studying iron-acquisition vulnerabilities in priority pathogens such as MRSA and carbapenem-resistant Enterobacteriaceae [1].

In Vivo Proof-of-Concept Studies for Iron-Targeted Anti-Infectives in Animal Models

The established toxicity profile (rat iv LD50 223 mg/kg) provides a foundation for designing in vivo efficacy and preliminary toxicology studies . Researchers can use this data to calculate initial dosing regimens for murine models of infection (e.g., S. aureus bacteremia, P. aeruginosa lung infection) to evaluate gallium trilactate's therapeutic window and compare its performance to gallium nitrate or gallium maltolate in head-to-head animal studies.

Development of Controlled-Release Formulations for Topical or Oral Ga³⁺ Delivery

Gallium trilactate's enhanced aqueous solubility and controlled Ga³⁺ release characteristics make it a suitable active pharmaceutical ingredient (API) candidate for formulation development, particularly for topical antimicrobial creams, gels, or oral suspensions targeting local infections (e.g., diabetic foot ulcers, oral candidiasis) . Its lactate ligand also provides a convenient handle for further chemical modification or conjugation to polymer matrices.

Catalysis and Materials Science: Precursor for Ga₂O₃ Thin Films and Polyester Synthesis

Beyond biomedicine, gallium trilactate has documented utility as a polymerization catalyst in polyester preparation (e.g., polyethylene terephthalate) [2]. Its thermal decomposition profile also makes it a viable organometallic precursor for the deposition of gallium oxide (Ga₂O₃) thin films via chemical vapor deposition (CVD) or atomic layer deposition (ALD), relevant to semiconductor and optoelectronic device fabrication .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gallium trilactate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.